(2-Methyl-2H-indazol-4-yl)methanamine hydrochloride
Overview
Description
(2-Methyl-2H-indazol-4-yl)methanamine hydrochloride is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Mechanism of Action
Target of Action
Compounds containing the indazole moiety have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cellular processes such as cell cycle regulation and volume regulation .
Mode of Action
For instance, they can inhibit the activity of certain kinases, leading to alterations in cell cycle progression and volume regulation .
Biochemical Pathways
Given the potential targets of indazole-containing compounds, it can be inferred that the compound may affect pathways related to cell cycle regulation and volume regulation .
Result of Action
Given the potential targets of indazole-containing compounds, it can be inferred that the compound may have effects on cell cycle progression and volume regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2H-indazol-4-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Formation of the Methanamine Group: The methanamine group can be introduced through reductive amination, where the indazole derivative is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2H-indazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Scientific Research Applications
(2-Methyl-2H-indazol-4-yl)methanamine hydrochloride has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A structurally similar compound with a different tautomeric form.
2H-Indazole: Another tautomer of indazole with distinct chemical properties.
Indole: A related heterocyclic compound with a fused benzene and pyrrole ring.
Uniqueness
(2-Methyl-2H-indazol-4-yl)methanamine hydrochloride is unique due to the presence of the methanamine group, which imparts distinct chemical reactivity and potential biological activity compared to other indazole derivatives .
Properties
IUPAC Name |
(2-methylindazol-4-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c1-12-6-8-7(5-10)3-2-4-9(8)11-12;/h2-4,6H,5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDSFMLBGIMEHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1788054-80-7 | |
Record name | 2H-Indazole-4-methanamine, 2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1788054-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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